N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide
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Overview
Description
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the oxadiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide can be compared with other oxadiazole derivatives, such as:
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
These compounds share the oxadiazole core but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-14(18-6-8-20-9-7-18)15-10-12-16-13(17-21-12)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUXHMKOHDVXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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